TM38837

Overview

Description

TM-38837 is a small molecule inverse agonist and antagonist of the cannabinoid receptor type 1 (CB1) with peripheral selectivity. It is being developed for the treatment of obesity and metabolic disorders by 7TM Pharma . TM-38837 is among the first of a new generation of cannabinoid receptor antagonists designed to avoid the central nervous system liabilities of the first generation CB1 receptor antagonists such as rimonabant .

Mechanism of Action

Target of Action

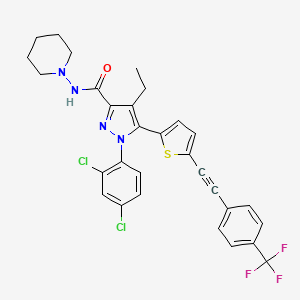

TM38837, also known as 1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide, is a peripheral selective cannabinoid receptor type 1 (CB1) receptor antagonist . The CB1 receptor is a key target for obesity treatment .

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor and inhibits its activity, thereby reducing the effects of endocannabinoids that normally bind to these receptors .

Biochemical Pathways

The endocannabinoid system (ECS), which includes the CB1 receptor, plays a crucial role in many bodily functions, including inflammation, digestion, and energy metabolism . By antagonizing the CB1 receptor, this compound can modulate these functions and potentially manage diseases such as metabolic syndrome .

Pharmacokinetics

This compound has a relatively flat plasma concentration profile compared to other CB1 receptor antagonists . It has an estimated terminal half-life of 77 hours . The compound is administered orally, and its systemic effects are dose-dependent .

Result of Action

The primary molecular effect of this compound is the inhibition of CB1 receptor activity. This can lead to a decrease in the effects of endocannabinoids, which are involved in various physiological processes such as energy metabolism . At the cellular level, this compound can reduce the propensity for psychiatric side effects, which are often associated with brain-penetrating CB1 antagonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as the individual’s metabolic rate and the presence of other substances that can interact with the CB1 receptor . More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

The compound exhibits potent CB1R activity . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro . The compound interacts with the CB1 cannabinoid receptor, displaying 71-fold selectivity for CB1 receptors over CB2 receptors .

Cellular Effects

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide has been shown to promote fear behaviors when given by intracerebrovascular (icv) injection in mice .

Molecular Mechanism

The compound acts as an inverse agonist of the CB1 cannabinoid receptor . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro .

Temporal Effects in Laboratory Settings

The compound has shown significant weight-loss efficacy in diet-induced obese mice

Preparation Methods

The synthesis of TM-38837 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps :

Formation of the pyrazole core: The pyrazole core is synthesized by reacting 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions.

Introduction of the thiophene ring: The thiophene ring is introduced by reacting the pyrazole core with 2-bromo-5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophene in the presence of a palladium catalyst.

Formation of the piperidine ring: The piperidine ring is formed by reacting the intermediate with piperidine under basic conditions.

Final coupling: The final coupling step involves reacting the intermediate with 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide.

Chemical Reactions Analysis

TM-38837 undergoes several types of chemical reactions, including :

Oxidation: TM-38837 can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, leading to the formation of alcohol derivatives.

Substitution: Substitution reactions can occur at the aromatic rings, particularly the dichlorophenyl and trifluoromethylphenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

TM-38837 has several scientific research applications, including :

Chemistry: TM-38837 is used as a tool compound to study the structure-activity relationships of cannabinoid receptor antagonists.

Biology: TM-38837 is used to investigate the role of the cannabinoid receptor type 1 in various biological processes, including metabolism and appetite regulation.

Medicine: TM-38837 is being developed as a potential therapeutic agent for the treatment of obesity and metabolic disorders. It has shown promise in preclinical studies for reducing body weight and improving metabolic parameters.

Industry: TM-38837 is used in the development of new drugs targeting the cannabinoid receptor type 1, with the goal of creating safer and more effective treatments for obesity and metabolic disorders.

Comparison with Similar Compounds

TM-38837 is unique among cannabinoid receptor antagonists due to its peripheral selectivity, which reduces the risk of central nervous system side effects . Similar compounds include:

Rimonabant: The first selective CB1 antagonist introduced into clinical practice for the treatment of obesity. It was withdrawn from the market due to psychiatric side effects.

AM-6545: Another peripherally selective CB1 antagonist with similar properties to TM-38837.

TM-38837’s peripheral selectivity makes it a promising candidate for the treatment of obesity and metabolic disorders without the central nervous system liabilities associated with first-generation CB1 antagonists .

Biological Activity

TM38837 is a novel cannabinoid receptor type 1 (CB1) inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its high potency as a CB1 inverse agonist, with reported IC50 values of 8.5 nM for inhibition of [3H]-CP55940 binding to CB1 receptors and 605 nM for CB2 receptors, indicating a significant selectivity for CB1 over CB2 . It is designed to be orally active and shows peripheral selectivity, meaning it has limited penetration into the central nervous system (CNS), which may reduce potential side effects associated with CNS-active compounds .

This compound exerts its effects primarily through the inhibition of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and energy balance. By acting as an inverse agonist at the CB1 receptor, this compound may lead to:

- Decreased Appetite : Inhibition of CB1 receptors in peripheral tissues can suppress appetite without significant central effects.

- Metabolic Regulation : this compound has been shown to enhance liver exposure, which may contribute to weight loss and improved metabolic profiles in diet-induced obese mice .

Weight Loss and Metabolic Benefits

Research indicates that this compound can induce weight loss and improve metabolic parameters in animal models. A study demonstrated that administration of this compound resulted in significant reductions in body weight and fat mass in diet-induced obese mice. Notably, these effects were not mediated by central mechanisms but were linked to enhanced peripheral actions .

Case Studies

- Diet-Induced Obesity Model :

-

Human Trials :

- Preliminary studies suggest that this compound may also exhibit beneficial effects in humans, particularly concerning appetite regulation and weight management. However, further clinical trials are necessary to confirm these findings.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other cannabinoid receptor antagonists:

| Compound | Receptor Type | IC50 (nM) | CNS Penetration | Main Effects |

|---|---|---|---|---|

| This compound | CB1 | 8.5 | Low | Weight loss, appetite suppression |

| SR141716 | CB1 | 30 | Moderate | Weight loss, increased anxiety |

| Rimonabant | CB1 | 10 | High | Weight loss, depression risk |

Side Effects and Safety Profile

While this compound shows promise for weight management without significant CNS effects, some studies have reported fear-promoting side effects at higher doses . Its peripheral selectivity is advantageous as it minimizes adverse effects typically associated with CNS-active drugs.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018782 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253641-65-4 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?

A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].

Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?

A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].

Q3: What is the evidence for this compound's peripherally restricted action?

A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.

Q4: What are the potential therapeutic applications of this compound?

A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].

Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?

A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.

Q6: What analytical methods have been employed to characterize and study this compound?

A6: Various techniques have been used to investigate this compound, including:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].

- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.